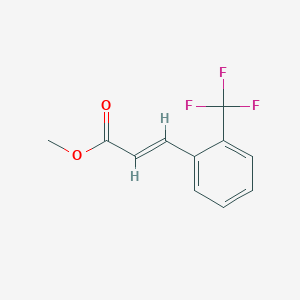

Methyl 2-(trifluoromethyl)cinnamate

Übersicht

Beschreibung

Methyl 2-(trifluoromethyl)cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring of the cinnamate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(trifluoromethyl)cinnamate can be synthesized through several methods. One common approach involves the Heck reaction, where bromobenzenes and methyl acrylate are used as starting materials. The reaction is conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol as the solvent . This method is efficient and environmentally friendly, offering high yields and selectivity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method involves the use of Lipozyme® TL IM as a catalyst and phenylethylamines as reactants . The reaction parameters, such as temperature and substrate molar ratio, are optimized to achieve maximum conversion and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(trifluoromethyl)cinnamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cinnamates.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(trifluoromethyl)cinnamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of fragrances and flavors due to its aromatic properties.

Wirkmechanismus

The mechanism of action of methyl 2-(trifluoromethyl)cinnamate involves its interaction with specific molecular targets. For instance, it can interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In bacteria, it can target enzymes involved in fatty acid synthesis, inhibiting bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(trifluoromethyl)cinnamate can be compared with other cinnamate derivatives, such as methyl cinnamate and methyl 4-chlorocinnamate. While all these compounds share a common cinnamate backbone, the presence of different substituents (e.g., trifluoromethyl, chlorine) imparts unique chemical properties and biological activities. For example, this compound has enhanced antimicrobial activity compared to methyl cinnamate due to the electron-withdrawing effect of the trifluoromethyl group .

List of Similar Compounds

- Methyl cinnamate

- Methyl 4-chlorocinnamate

- Methyl p-coumarate

Biologische Aktivität

Methyl 2-(trifluoromethyl)cinnamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its unique trifluoromethyl group significantly influences its chemical properties, enhancing its lipophilicity and metabolic stability, which are critical for drug development. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₉F₃O₂

- Functional Groups : Trifluoromethyl group () attached to a cinnamate backbone.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with various molecular targets within cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focused on similar cinnamate derivatives demonstrated their effectiveness against several Candida species. The minimal inhibitory concentrations (MICs) for some related compounds were reported, suggesting a potential for antifungal applications:

| Compound | MIC against C. albicans (μg/ml) | MIC against C. krusei (μg/ml) | MIC against C. parapsilosis (μg/ml) |

|---|---|---|---|

| Methyl ferulate | 31.25 | 62.5 | 62.5 |

| Methyl o-coumarate | 62.5 | 125 | 62.5 |

| Methyl cinnamate | 250 | 250 | 250 |

The results indicate that derivatives with specific substitutions can enhance antifungal activity, making this compound a candidate for further investigation in this area .

Anti-inflammatory and Anticancer Potential

The compound's lipophilicity also positions it as a promising candidate for anti-inflammatory and anticancer therapies. Compounds with trifluoromethyl groups have been shown to modulate enzyme activity and receptor interactions effectively, which is crucial in therapeutic contexts.

A recent study evaluated various cinnamate derivatives for their antiproliferative effects on melanoma cells. Among these, a bis-cinnamate derivative exhibited significant reduction in melanoma cell viability and influenced cellular behaviors such as migration and invasion . This suggests that this compound may have similar effects worth exploring.

The mechanism of action for this compound involves interactions with specific biological targets:

- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, allowing effective penetration into cell membranes.

- Enzyme and Receptor Interaction : Inside cells, the compound interacts with various enzymes and receptors, potentially modulating their activity based on the biological context.

Case Studies and Research Findings

- Antifungal Studies : In vitro assays demonstrated that methyl derivatives of cinnamic acids showed varying degrees of antifungal activity against Candida species, with particular structural features correlating with enhanced efficacy .

- Antiproliferative Research : A study involving novel cinnamides revealed that certain structural modifications led to significant reductions in melanoma cell viability, suggesting a scaffold for developing new anticancer agents .

Eigenschaften

IUPAC Name |

methyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNSNJMXPAZNKV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155987 | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157518-53-1 | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157518-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.